molecular formula C14H11IN2O3S B577645 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole CAS No. 1227270-18-9

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole

Cat. No.: B577645
CAS No.: 1227270-18-9
M. Wt: 414.217
InChI Key: QMXIIIIHNWQLQD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a synthetic compound belonging to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine reagents and sulfonyl chlorides under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted azaindole derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3S/c1-20-13-8-7-10-9-12(15)17(14(10)16-13)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIIIIHNWQLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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